4-(Bromomethyl)quinoline hydrobromide
Description
Significance within Quinoline (B57606) Chemistry Research
Quinoline, a heterocyclic aromatic organic compound, and its derivatives are fundamental structures in medicinal chemistry and materials science. biointerfaceresearch.com The quinoline scaffold is a "privileged" structure, meaning it is a common motif in biologically active compounds. researchgate.net The introduction of a bromomethyl group at the 4-position of the quinoline ring, as in 4-(Bromomethyl)quinoline (B1600949) hydrobromide, creates a highly reactive and valuable synthetic intermediate. The bromine atom is a good leaving group, making the methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide range of functional groups and the construction of more complex molecular architectures.
The hydrobromide salt form of this compound enhances its stability and handling properties, making it a convenient precursor for various chemical transformations. Researchers utilize this reactivity to synthesize a diverse array of quinoline derivatives with tailored properties for specific applications.
Overview of Established and Emerging Research Domains for the Chemical Compound
The research applications of 4-(Bromomethyl)quinoline and its derivatives are extensive, spanning from the development of new therapeutic agents to the creation of advanced materials.
Established Research Domains:
Medicinal Chemistry: Quinoline derivatives have a long history in drug discovery, with well-known examples including the antimalarial drug quinine. biointerfaceresearch.com The 4-(bromomethyl)quinoline core is a key component in the synthesis of various biologically active molecules. For instance, the related compound, 4-bromomethyl quinoline-2(H)-one, is a crucial intermediate in the production of the anti-gastroenteritic ulcer drug rebamipide. google.com Research has also focused on synthesizing quinoline-3-carboxamide (B1254982) derivatives with immunomodulatory activity and quinoline-4-carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase, a target for cancer and autoimmune diseases. nih.govnih.gov
Organic Synthesis: As a versatile building block, 4-(Bromomethyl)quinoline hydrobromide is employed in a variety of organic reactions. The bromomethyl group readily participates in nucleophilic substitution reactions, allowing for the attachment of different substituents to the quinoline core. This is fundamental in creating libraries of novel compounds for high-throughput screening in drug discovery programs.
Emerging Research Domains:
G-Quadruplex Ligands: G-quadruplexes are secondary structures found in guanine-rich regions of nucleic acids and are implicated in the regulation of gene expression. nih.gov Small molecules that can bind to and stabilize G-quadruplexes are being investigated as potential anticancer agents. nih.govresearchgate.net The planar aromatic structure of the quinoline ring makes it an attractive scaffold for the design of G-quadruplex ligands. nih.gov The 4-(bromomethyl) group can be functionalized to introduce side chains that enhance binding affinity and selectivity for specific G-quadruplex structures. nih.gov
Materials Science: The rigid and planar nature of the quinoline ring system also lends itself to applications in materials science. Quinoline derivatives are being explored for their potential use in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to functionalize the quinoline core via the bromomethyl group allows for the tuning of its photophysical and electronic properties.
Detailed Research Findings
The utility of the 4-(bromomethyl)quinoline scaffold is evident in the synthesis of various bioactive compounds. The following table summarizes examples of quinoline derivatives and their reported biological activities, many of which can be conceptually derived from the functionalization of a 4-(bromomethyl)quinoline precursor.
| Quinoline Derivative Class | Reported Biological Activity | Key Synthetic Precursor (Conceptual) |
|---|---|---|
| Quinoline-4-carboxylic acids | Inhibitors of dihydroorotate dehydrogenase (anticancer, anti-inflammatory) nih.gov | 4-Substituted quinolines |
| Quinoline-3-carboxamides | Immunomodulators researchgate.netnih.gov | Functionalized quinolines |
| 4-Anilinoquinazolines (related heterocyclic system) | c-myc G-quadruplex ligands (anticancer) dntb.gov.ua | Substituted quinazolines |
| Quinolino[3,4-b]quinoxalines | Topoisomerase IIα inhibitors, G-quadruplex binders (anticancer) researchgate.net | Fused quinoline systems |
| 4-Bromomethyl quinoline-2(H)-one derivatives | Precursor to anti-gastroenteritic ulcer drugs google.com | 4-Bromomethyl quinoline-2(H)-one |
The synthesis of these and other complex molecules often involves the strategic use of reactive intermediates like this compound. The ability to introduce diverse functionalities at the 4-position is a key step in structure-activity relationship (SAR) studies, which are crucial for optimizing the therapeutic properties of lead compounds.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(bromomethyl)quinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGKVBQETYSINO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696104 | |
| Record name | 4-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73870-28-7 | |
| Record name | 4-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathway Elucidation for 4 Bromomethyl Quinoline Hydrobromide
Conventional Synthetic Routes to 4-(Bromomethyl)quinoline (B1600949) and its Hydrobromide Salt
Traditional methods for the synthesis of 4-(bromomethyl)quinoline and its subsequent hydrobromide salt primarily rely on the functionalization of pre-existing quinoline (B57606) scaffolds. These routes include the direct bromination of methyl-substituted quinolines and the conversion of quinoline-based alcohols.
Bromination of 4-Methylquinoline Derivatives (e.g., using N-bromosuccinimide, molecular bromine)
A primary and widely utilized method for the synthesis of 4-(bromomethyl)quinoline is the free-radical bromination of 4-methylquinoline, commonly known as lepidine. This reaction, often referred to as a Wohl-Ziegler bromination, typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. drugfuture.comwikipedia.orgthermofisher.com
The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate a bromine radical from NBS. commonorganicchemistry.comkoreascience.kr This radical then abstracts a hydrogen atom from the methyl group of 4-methylquinoline, forming a resonance-stabilized benzylic radical. This intermediate subsequently reacts with a bromine source to yield the desired 4-(bromomethyl)quinoline.
A typical procedure involves adding 4-methylquinoline to a suspension of NBS in a nonpolar solvent like carbon tetrachloride (CCl₄) at an elevated temperature. prepchem.com The mixture is then refluxed for a short period. For instance, a reported synthesis involves adding 0.1 mole of 4-methylquinoline to a stirred suspension of 0.08 mole of N-bromosuccinimide in carbon tetrachloride at 60°C, followed by refluxing for 30 minutes. prepchem.com The resulting 4-(bromomethyl)quinoline can be crystallized from the filtrate. prepchem.com
| Reactant 1 | Reactant 2 | Initiator | Solvent | Temperature | Time | Product |
| 4-Methylquinoline | N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN, Benzoyl Peroxide) | Carbon Tetrachloride (CCl₄) | Reflux | 30 min - 12 h | 4-(Bromomethyl)quinoline |
The hydrobromide salt can then be prepared by treating the 4-(bromomethyl)quinoline base with hydrobromic acid.
Synthesis via 4-Quinolinemethanol Precursors (e.g., reaction with HBr, PBr₃)
An alternative approach to 4-(bromomethyl)quinoline involves the conversion of a precursor, 4-quinolinemethanol. This method leverages well-established reactions for the transformation of alcohols into alkyl halides. The hydroxyl group of 4-quinolinemethanol can be substituted with a bromine atom using reagents such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).
Reaction with HBr typically proceeds via an SN1 or SN2 mechanism, depending on the reaction conditions. The acidic proton of HBr protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the water molecule.
Phosphorus tribromide is another effective reagent for this transformation, generally favoring an SN2 pathway which results in an inversion of stereochemistry if the alcohol is chiral. The reaction involves the initial formation of a phosphorus-oxygen bond, creating a good leaving group that is subsequently displaced by a bromide ion. While a specific detailed synthesis for 4-(bromomethyl)quinoline from 4-quinolinemethanol is not extensively documented in readily available literature, the conversion of a similar substrate, 4-hydroxyquinoline to 4-bromoquinoline using PBr₃ in DMF, proceeds with high yield (88%), suggesting the viability of this method for the analogous benzylic alcohol. chemicalbook.com
| Precursor | Reagent | General Mechanism | Product |
| 4-Quinolinemethanol | Hydrobromic Acid (HBr) | SN1 or SN2 | 4-(Bromomethyl)quinoline |
| 4-Quinolinemethanol | Phosphorus Tribromide (PBr₃) | SN2 | 4-(Bromomethyl)quinoline |
Preparation of Related Bromomethyl Quinolinone Derivatives (e.g., 4-Bromomethylquinolin-2(1H)-one)
The synthesis of related structures, such as 4-bromomethylquinolin-2(1H)-one, provides insight into the broader synthetic strategies for bromomethyl-substituted quinoline systems. This compound is a key intermediate in the synthesis of various pharmaceuticals. A common route to this derivative begins with acetoacetanilide.
The synthesis generally involves two main steps:
Bromination of acetoacetanilide: Acetoacetanilide is brominated, typically using molecular bromine in a suitable solvent like chloroform, to yield a brominated acetoacetanilide intermediate. google.com
Cyclization: The brominated intermediate is then treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization and form the 4-bromomethylquinolin-2(1H)-one ring system. google.comchemicalbook.com
Improved methods focus on controlling the reaction temperature during bromination to minimize the formation of di-brominated byproducts. For instance, a patented method describes the slow addition of a chloroform solution of bromine to acetoacetanilide while maintaining the temperature below 30°C, followed by a period of stirring and gentle heating. google.com The subsequent cyclization is also temperature-controlled to ensure a high yield and purity of the final product. One large-scale synthesis example reports a yield of 95.08% with a purity of 99.67% (HPLC) starting from acetoacetanilide bromide and using phosphorus pentoxide in dichloroethane at reflux. chemicalbook.com
| Starting Material | Key Steps | Reagents | Reported Yield |
| Acetoacetanilide | 1. Bromination 2. Cyclization | 1. Bromine/Chloroform 2. Concentrated Sulfuric Acid | Not specified in all sources |
| Acetoacetanilide Bromide | Cyclization | Phosphorus Pentoxide/Dichloroethane | 95.08% |
Advanced and Green Synthetic Protocols for Quinoline Derivatives
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. For quinoline derivatives, this includes the use of nanocatalysts to promote reactions under milder conditions and with higher efficiency.
Nanocatalyst-Mediated Synthesis of Quinoline Analogues
While not directly reported for the synthesis of 4-(bromomethyl)quinoline hydrobromide itself, nanocatalyst-mediated protocols have been extensively developed for the synthesis of the core quinoline ring system and its analogues. These "green" approaches often offer advantages such as higher yields, shorter reaction times, milder reaction conditions, and the ability to recycle the catalyst.
A common nanocatalyst-mediated approach for quinoline synthesis is the Friedlander Annulation , which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Various nanocatalysts have been shown to be effective in promoting this reaction.
Examples of nanocatalysts used in quinoline synthesis include:
Metal-based Nanoparticles: Nanoparticles of metals such as nickel, copper, zinc, and iron have been used as catalysts. For instance, nickel nanoparticles have been used for the solvent-free synthesis of polysubstituted quinolines via the Friedlander annulation.
Magnetic Nanoparticles: Core-shell magnetic nanoparticles (e.g., Fe₃O₄@SiO₂) functionalized with acidic groups can act as easily recoverable catalysts for quinoline synthesis.
These nanocatalyst-based methods represent a significant advancement in the synthesis of quinoline derivatives, offering environmentally benign alternatives to traditional synthetic routes.
Environmentally Benign Methodologies in Quinoline Core Formation
The synthesis of the quinoline scaffold, a crucial component in many natural products and pharmacologically active substances, has traditionally relied on methods that involve harsh reaction conditions, hazardous materials, and significant energy consumption. ijpsjournal.comacs.org Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses often require high temperatures and the use of non-biodegradable chemical compounds, which can be detrimental to the environment. researchgate.net In response to growing environmental and economic concerns, a significant shift towards green and sustainable chemistry has spurred the development of environmentally benign methodologies for quinoline core formation. researchgate.netnih.gov These modern approaches prioritize the use of eco-friendly catalysts, greener solvents, alternative energy sources, and one-pot syntheses to minimize waste and improve efficiency. ijpsjournal.comresearchgate.netacs.org
Green Catalysis in Quinoline Synthesis
A cornerstone of environmentally friendly quinoline synthesis is the use of green catalysts, which are typically non-toxic, recyclable, and highly efficient. niscpr.res.in Researchers have explored a wide range of catalysts that offer significant advantages over traditional ones.
Lewis and Brønsted Acids: Several Lewis and Brønsted acids have been employed as effective catalysts. Indium (III) chloride, for instance, is a non-toxic and recyclable catalyst used for the one-pot synthesis of quinoline derivatives from substituted anilines and β-ketoesters in ethanol at 60°C, also showing effectiveness under solvent-free conditions. niscpr.res.in Formic acid has also been identified as a versatile and environmentally friendly catalyst, promoting the direct synthesis of quinolines from anilines and aldehydes or ketones with high selectivity under milder conditions. ijpsjournal.com Other catalysts like p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix researchgate.netarene (CX4SO3H), and cerium nitrate have proven effective. researchgate.net
Iron Catalysts: Iron catalysts, being inexpensive and less toxic, are prominent in green synthesis. Ferric chloride hexahydrate (FeCl₃·6H₂O) has been used for the efficient, one-pot condensation of 2-aminoarylketones and active methylene (B1212753) compounds, offering advantages like shorter reaction times and milder conditions. tandfonline.comtandfonline.com In another approach, an iron-catalyzed cross-dehydrogenative coupling [4 + 2] annulation of anilines with quinazolinones has been developed using cheap FeCl₃ and an environmentally friendly oxidant like H₂O₂/O₂. nih.gov
Nanocatalysts: Nanocatalysts offer unique properties such as high surface area and reactivity, making them highly efficient for quinoline synthesis. acs.orgnih.gov For example, Fe₃O₄ nanoparticle-supported cells have been used to catalyze a three-component reaction in water under reflux conditions, yielding pyrimido[4,5-b]quinolones in high yields (88–96%). nih.gov A key advantage of these catalysts is their ease of recovery and reusability for multiple reaction cycles without significant loss of activity. nih.gov
Metal-Free Catalysts: To further enhance the green credentials of quinoline synthesis, metal-free catalysts have been investigated. rsc.org An innovative approach involves the use of Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄) as a cost-effective, accessible, and environmentally friendly heterogeneous catalyst for the Friedländer synthesis. nih.gov
Table 1: Comparison of Various Green Catalysts in Quinoline Synthesis
| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Indium (III) chloride (5 mol%) | Substituted anilines, Ethyl acetoacetate | Ethanol | 60°C | Quantitative | niscpr.res.in |
| FeCl₃·6H₂O | 2-aminoarylketones, Active methylene compounds | Water | Not specified | High | tandfonline.comtandfonline.com |
| Fe₃O₄ NPs-cell (0.9 mol%) | Aromatic aldehydes, 6-amino-1,3-dimethyluracil, Dimedone | Water | Reflux, 2h | 88-96 | nih.gov |
| Ammonium acetate | Ferrocene carboxaldehyde, Dimedone, Ketone | Water | Microwave, 100°C, 10-15 min | 75-93 | tandfonline.com |
| g-C₃N₄ (functionalized) | 2-aminoaryl ketones, α-methylene carbonyls | Toluene | 100°C, 4-6h | High | nih.gov |
Use of Greener Solvents and Solvent-Free Conditions
The choice of solvent plays a critical role in the environmental impact of a chemical process. Green chemistry encourages the use of non-toxic, renewable, and biodegradable solvents or, ideally, the elimination of solvents altogether.
Water and Ethanol: Water is considered the most environmentally benign solvent due to its natural abundance, non-toxicity, and non-flammability. tandfonline.com The use of water as a solvent has been shown to enhance reaction rates in some cases due to hydrophobic interactions. tandfonline.com Similarly, ethanol is another greener solvent that has been effectively used in quinoline synthesis. researchgate.netniscpr.res.in
Ionic Liquids and Deep Eutectic Solvents (DESs): Ionic liquids are considered environmentally friendly solvents that can also act as catalysts, often used under solvent-free conditions. ijpsjournal.com Deep Eutectic Solvents (DESs), formed by mixing two or more components to create a low-melting mixture, are another class of green solvents being explored. ijpsjournal.com
Solvent-Free Synthesis: Conducting reactions without a solvent offers numerous benefits, including reduced waste, lower energy consumption, and improved safety. ijpsjournal.com Several green methodologies for quinoline synthesis have been successfully developed under solvent-free conditions, often in conjunction with efficient catalysts. acs.orgniscpr.res.innih.gov
Energy-Efficient Synthetic Methodologies
Traditional synthesis methods often require prolonged heating, consuming significant amounts of energy. acs.org Modern techniques leverage alternative energy sources to accelerate reactions and improve energy efficiency.
Microwave-Assisted Synthesis (MAS): Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times and improving yields compared to conventional heating. ijpsjournal.com This technique has been successfully applied to the synthesis of quinoline derivatives, often in combination with green solvents like water or ethylene glycol. ijpsjournal.comtandfonline.com
Ultrasound-Assisted Synthesis: Ultrasound irradiation is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. ijpsjournal.com This method has been utilized for the green synthesis of quinolines and other heterocyclic compounds, contributing to more sustainable chemical processes. ijpsjournal.comnih.gov
The continuous development of these environmentally benign methodologies is crucial for the future of pharmaceutical synthesis and chemical manufacturing, ensuring that the production of valuable compounds like quinolines can be achieved with minimal environmental impact. ijpsjournal.comresearchgate.net
Chemical Reactivity and Mechanistic Investigations of 4 Bromomethyl Quinoline Hydrobromide
Electrophilic Nature of the Bromomethyl Group and its Role in Nucleophilic Interactions
The chemical reactivity of 4-(bromomethyl)quinoline (B1600949) hydrobromide is largely dictated by the electrophilic character of the methylene (B1212753) carbon in the bromomethyl group. This electrophilicity arises from the significant electronegativity of the bromine atom, which polarizes the carbon-bromine (C-Br) bond, drawing electron density away from the carbon and rendering it susceptible to attack by nucleophiles. The quinoline (B57606) ring, particularly at position 4, is an electron-deficient system, which further enhances the reactivity of the attached bromomethyl group. quimicaorganica.orgresearchgate.net
Halogenated quinolines, especially those with substituents at the 2 and 4 positions, are known to readily undergo nucleophilic substitution reactions. quimicaorganica.org While direct substitution on the aromatic ring often proceeds through an addition-elimination mechanism involving a stabilized anionic intermediate, the bromomethyl group reacts via mechanisms analogous to those of benzylic halides, typically SN1 or SN2 pathways. quimicaorganica.org In an SN2 reaction, a nucleophile directly attacks the electrophilic carbon, displacing the bromide ion in a single concerted step. In an SN1 reaction, the bromide ion would first depart to form a resonance-stabilized carbocation, which is then captured by the nucleophile. The presence of electron-withdrawing groups, such as a nitro group, on the quinoline scaffold can further activate the molecule towards nucleophilic attack. nih.gov A variety of nucleophiles can participate in these substitution reactions, leading to a diverse range of 4-substituted quinoline derivatives.
| Nucleophile Type | Example Nucleophile | Product Type |
| O-Nucleophiles | Water, Alcohols, Phenols | Ethers, Alcohols |
| N-Nucleophiles | Amines, Hydrazine, Azides | Amines, Hydrazines, Azides mdpi.com |
| S-Nucleophiles | Thiols, Thiolates | Thioethers |
| C-Nucleophiles | Cyanide, Enolates | Nitriles, Alkylated products |
Coupling Reactions Involving the Bromomethyl Moiety
The C-Br bond in the 4-(bromomethyl)quinoline moiety serves as a reactive handle for various metal-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon bonds. These transformations are pivotal in synthetic organic chemistry for constructing complex molecular architectures.
Palladium-catalyzed reactions are among the most powerful tools for C-C bond formation due to their mild reaction conditions and high functional group tolerance. nih.govnobelprize.org The general mechanism for these cross-coupling reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org
Suzuki-Miyaura Coupling : This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org The reaction is highly versatile for creating biaryl compounds or connecting alkyl, alkenyl, or aryl groups. libretexts.orgresearchgate.netmdpi.com The base is crucial for the transmetalation step of the catalytic cycle. libretexts.org
Heck Reaction : The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmasterorganicchemistry.com It is a powerful method for the arylation or vinylation of olefins. organic-chemistry.orgnih.gov The reaction typically proceeds with excellent stereoselectivity. organic-chemistry.org
Negishi Coupling : The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with an organohalide or triflate. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by either palladium or nickel complexes. wikipedia.orgjk-sci.com A key advantage of the Negishi coupling is the high reactivity and exceptional functional group tolerance of organozinc reagents, which, unlike many other organometallics, are often prepared from functionalized precursors. jk-sci.comthermofisher.com
The table below summarizes the key components of these palladium-catalyzed reactions.
| Reaction | Electrophile | Nucleophile | Catalyst (Typical) | Key Additive |
| Suzuki-Miyaura | Organohalide (R-X) | Organoboron (R'-B(OR)2) | Pd(PPh3)4, Pd(OAc)2 | Base (e.g., K3PO4, Na2CO3) yonedalabs.commdpi.com |
| Heck | Unsaturated Halide (R-X) | Alkene (R'-CH=CH2) | Pd(OAc)2, PdCl2 | Base (e.g., Et3N) wikipedia.org |
| Negishi | Organohalide (R-X) | Organozinc (R'-ZnX) | Pd(PPh3)4, Ni(acac)2 | None required wikipedia.orgjk-sci.com |
Beyond palladium, other transition metals are effective in catalyzing cross-coupling reactions. Nickel catalysts, for instance, are often used in Negishi couplings and can offer different reactivity or cost-effectiveness compared to palladium. wikipedia.orgorganic-chemistry.orgjk-sci.com Iron-catalyzed cross-coupling reactions have also emerged as a valuable method, particularly for the reaction of alkyl Grignard reagents with heteroaromatic electrophiles, proceeding under mild conditions with high functional group tolerance. organic-chemistry.org These alternative metal-mediated transformations expand the synthetic utility of the bromomethyl moiety for creating diverse molecular structures.
Intramolecular Cyclization and Heterocyclic Ring Formation Facilitated by the Bromomethyl Group
The electrophilic bromomethyl group at the 4-position of the quinoline ring is ideally suited to participate in intramolecular cyclization reactions. When a nucleophilic group is present at a sterically accessible position on the quinoline core or an attached side chain, it can attack the bromomethyl carbon to forge a new ring, leading to the synthesis of complex fused heterocyclic systems. nih.gov
Research has shown that the bromination of certain quinoline alkaloids can trigger a subsequent intramolecular cyclization. nih.gov In these cases, the newly introduced bromine atom facilitates the formation of additional penta-, hexa-, or spirocyclic structures by reacting with nearby hydroxyl or methoxyl groups. nih.gov This strategy allows for the rapid construction of polycyclic natural product-like scaffolds. For example, electrophilic intramolecular heterocyclization of precursors containing a reactive double bond can lead to the formation of furo[3,2-c]quinoline systems. researchgate.net
Furthermore, radical cyclization pathways provide another route to fused heterocycles. beilstein-journals.org The versatility of the bromomethyl group as an electrophile in these intramolecular reactions makes it a key synthon in the construction of diverse and complex quinoline-based heterocyclic compounds. mdpi.comnih.govresearchgate.net
Principles of Decarboxylative Halogenation in the Context of Brominated Quinoline Synthesis
Decarboxylative halogenation is a fundamental transformation in organic synthesis that converts carboxylic acids into organic halides with the loss of carbon dioxide. nih.govacs.org This method is particularly relevant for the synthesis of brominated quinolines, which can be precursors to or analogues of 4-(bromomethyl)quinoline hydrobromide.
The most prominent example of this reaction is the Hunsdiecker–Borodin reaction. wikipedia.orgbyjus.com In its classic form, the silver salt of a carboxylic acid is treated with elemental bromine to yield an organic bromide. wikipedia.orgalfa-chemistry.com The reaction is believed to proceed through a radical mechanism initiated by the formation of an unstable acyl hypobromite intermediate, which then undergoes homolytic cleavage and decarboxylation to generate an alkyl radical that is subsequently trapped by a bromine radical. wikipedia.orgbyjus.comalfa-chemistry.com
Several modifications of the Hunsdiecker reaction have been developed to improve its scope and practicality. The Cristol–Firth modification employs red mercuric oxide and bromine to react directly with the carboxylic acid, avoiding the need to pre-form the silver salt. nih.govacs.org The Kochi reaction uses lead tetraacetate and a halide source for the same purpose. alfa-chemistry.com
The application of these methods to quinoline derivatives has been explored. For instance, quinoline-4-carboxylic acids can undergo bromodecarboxylation when treated with N-bromosuccinimide (NBS). However, this specific transformation is often most efficient for substrates that possess an activating hydroxy or amino substituent at the 3-position. nih.govacs.org
| Reaction Name | Reactants | Halogen Source | Key Features |
| Hunsdiecker-Borodin | Silver carboxylate | Br2, Cl2, I2 | Requires anhydrous silver salt; radical mechanism. wikipedia.orgalfa-chemistry.com |
| Cristol-Firth | Carboxylic acid, HgO | Br2 | Avoids silver salt preparation; uses toxic mercury. acs.org |
| Kochi | Carboxylic acid, Pb(OAc)4 | LiCl, LiBr, I2 | Uses lead tetraacetate as an oxidant. alfa-chemistry.com |
Applications in Medicinal Chemistry Research and Drug Discovery
Antineoplastic and Cytotoxic Research Investigations
The quinoline (B57606) scaffold is a cornerstone in the development of new anticancer agents, with several derivatives demonstrating potent activity against various cancer cell lines. Research into brominated and other substituted quinolines has revealed their potential to inhibit cancer cell growth and induce cell death.
In Vitro Studies Against Various Cancer Cell Lines (e.g., A549, HT-29)
Numerous studies have highlighted the cytotoxic effects of quinoline derivatives against a panel of human cancer cell lines, including the lung adenocarcinoma cell line A549 and the colorectal adenocarcinoma cell line HT-29. For instance, a novel quinoline derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), demonstrated significant cytotoxicity against A549 cells with an IC50 value of 9.96 μg/mL mdpi.com. Another study on morpholine substituted quinazoline derivatives also reported cytotoxic activity against A549 cells, with IC50 values ranging from 8.55 to 20.84 μM nih.gov.
Similarly, research on highly brominated quinolines has shown their antiproliferative activity against HT-29 cells nih.gov. These findings underscore the potential of the quinoline core, including brominated derivatives, as a template for the design of new cytotoxic agents. The bromomethyl group in 4-(bromomethyl)quinoline (B1600949) hydrobromide can serve as a handle to synthesize a variety of new quinoline derivatives for screening against these and other cancer cell lines.
Table 1: Cytotoxic Activity of Selected Quinoline Derivatives Against A549 and HT-29 Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| BAPPN | A549 | 9.96 µg/mL | mdpi.com |
| Morpholine Substituted Quinazolines | A549 | 8.55 - 20.84 µM | nih.gov |
| Highly Brominated Quinolines | HT-29 | Not specified | nih.gov |
Inhibition of Cellular Targets and Biochemical Pathways (e.g., phosphodiesterase enzymes)
One of the mechanisms by which quinoline derivatives may exert their anticancer effects is through the inhibition of key cellular enzymes, such as phosphodiesterases (PDEs). PDEs are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. The dysregulation of these pathways is often implicated in cancer progression.
Research has shown that various quinoline-based compounds can act as inhibitors of different PDE isoforms, including PDE4 and PDE5 peerj.comresearchgate.net. For example, a series of substituted 8-arylquinoline derivatives have been identified as phosphodiesterase-4 inhibitors scispace.com. By inhibiting these enzymes, quinoline derivatives can modulate intracellular signaling cascades that control cell proliferation, differentiation, and apoptosis, thereby contributing to their anticancer activity. The development of selective PDE inhibitors is an active area of research, and the quinoline scaffold provides a promising starting point for the design of such molecules.
Mechanisms of Apoptosis Induction by Quinoline Derivatives in Cancer Cells
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Quinoline derivatives have been shown to trigger apoptosis through various mechanisms.
Studies on synthetic quinoline derivatives have demonstrated their ability to induce apoptosis in cancer cells. For example, the compound 9IV-c, a synthetic quinoline, was found to induce apoptosis in A549 cells by increasing the Bax/Bcl-2 ratio and activating caspases-9 and -3, key executioners of the apoptotic cascade rjraap.com. This suggests that the intrinsic, or mitochondrial, pathway of apoptosis is involved. The ability of quinoline derivatives to induce cell cycle arrest, another important aspect of cancer therapy, has also been reported nih.govrjraap.com. The investigation of how novel quinoline derivatives, potentially synthesized from 4-(bromomethyl)quinoline hydrobromide, induce apoptosis is a significant area of anticancer research.
Antimicrobial Research Focus
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. The quinoline ring is a key component of several successful antibacterial drugs, most notably the fluoroquinolones.
Antibacterial Efficacy Against Microbial Strains (e.g., Staphylococcus aureus, Escherichia coli)
Quinoline derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinically important pathogens like Staphylococcus aureus and Escherichia coli. Research has explored the synthesis and evaluation of various quinoline-based compounds for their antibacterial properties.
For instance, a study on the bromination of quinolin-4(1H)-ones highlighted this as an efficient strategy for developing new antibacterial agents chdu.edu.uanuph.edu.ua. Specifically, the synthesis of 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one was reported for its potential to affect the virulence factors of microorganisms chdu.edu.ua. This compound is a close structural analog of 4-(bromomethyl)quinoline, suggesting that the bromomethyl functionality is of interest in the design of new antibacterials. Furthermore, other quinoline derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and E. coli nih.govbiointerfaceresearch.comsemanticscholar.org.
Table 2: Antibacterial Activity of Selected Quinoline Derivatives
| Compound/Derivative | Bacterial Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| Quinoline Derivatives | Staphylococcus aureus (MRSA) | MIC: 20 ± 3.3 µg/mL | nih.gov |
| Quinoline Derivatives | Escherichia coli | MIC: 0.125–8 µg/mL | semanticscholar.org |
| HT61 (a quinoline derivative) | Staphylococcus aureus biofilms | Effective at reducing biofilm viability | nih.gov |
Antitubercular Activity Research
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem, and the rise of drug-resistant strains has created an urgent need for new antitubercular drugs. The quinoline scaffold is present in bedaquiline, a diarylquinoline that was the first new anti-TB drug to be approved in over 40 years.
This has spurred significant research into other quinoline derivatives as potential antitubercular agents. Studies have identified novel 4-anilinoquinolines with potent activity against Mycobacterium tuberculosis biorxiv.orgbiorxiv.org. The development of new quinoline hybrids has also shown promising antitubercular activity, with some compounds exhibiting low micromolar minimum inhibitory concentrations (MICs) eurekaselect.com. The versatility of the quinoline ring system allows for the synthesis of diverse libraries of compounds for screening against M. tuberculosis, and this compound could serve as a valuable starting material in these efforts.
Antimalarial Potential Studies
The quinoline core is famously associated with antimalarial drugs, with quinine and chloroquine being historical mainstays of treatment. nih.govmdpi.com However, the emergence of drug-resistant strains of Plasmodium parasites has necessitated the development of novel quinoline-containing antimalarials. researchgate.net Research in this area focuses on modifying the quinoline structure to enhance efficacy against resistant parasites. The mechanism of action for many quinoline-based antimalarials involves interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the parasite's food vacuole. nih.govmdpi.com This leads to the accumulation of toxic heme molecules, ultimately killing the parasite. mdpi.com
Modern research efforts have produced a variety of potent quinoline derivatives. For instance, quinoline-4-carboxamides have been optimized to yield compounds with low nanomolar in vitro potency and excellent oral efficacy in mouse models of malaria. nih.gov Other studies have synthesized quinoline derivatives with significant activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.net
| Compound Type | Target/Strain | Activity (IC50/EC50) | Reference |
|---|---|---|---|
| Quinoline-4-carboxamide (Screening Hit 1) | P. falciparum (3D7) | 120 nM | nih.gov |
| Amino-quinoline derivative (40a) | P. falciparum (Pf3D7) | 0.25 µM | nih.gov |
| Quinoline–pyrimidine hybrid | P. falciparum (W2 strain) | 0.096 µM | mdpi.com |
| 3-hydroxyquinolin-8-yl propanoates | P. falciparum (Pf 3D7) | 9.5 µM | researchgate.net |
| 2-quinoline-α-hydroxypropionates | P. falciparum | 5.5 µM | researchgate.net |
Antiviral Activity Research
The quinoline scaffold has demonstrated significant potential in the development of antiviral agents with broad-spectrum activity. malariaworld.org A key strategy in this research is to target host-cell factors rather than viral proteins, which can help circumvent the problem of drug resistance arising from rapid viral mutation. nih.gov One such host target is the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines essential for DNA and RNA replication. nih.gov Inhibition of human DHODH by quinoline derivatives has been shown to block the replication of various viruses. nih.gov
For example, extensive structure-activity relationship (SAR) studies on 4-quinoline carboxylic acid analogues led to the discovery of compounds with potent inhibitory activity against viruses like vesicular stomatitis virus (VSV) and influenza. nih.gov Other research has evaluated quinoline analogues, such as chloroquine and hydroxychloroquine, for their in vitro activity against a range of coronaviruses, including SARS-CoV-1 and SARS-CoV-2. malariaworld.org These studies have identified several quinoline compounds that exhibit broad anti-coronavirus activity. malariaworld.org
| Compound | Virus | Activity (EC50) | Reference |
|---|---|---|---|
| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | VSV | 2 nM | nih.gov |
| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | WSN-Influenza | 41 nM | nih.gov |
| Chloroquine | Coronaviruses | 0.12-12 µM | malariaworld.org |
| Hydroxychloroquine | Coronaviruses | 0.12-12 µM | malariaworld.org |
| 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid | Influenza A/WSN/33 (H1N1) | 22.94 µM | mdpi.com |
Neuroprotective Research Endeavors
Quinoline-based structures are actively being investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases. Their versatility allows for the design of molecules that can interact with multiple targets involved in disease pathology. nih.gov
Inhibition of Acetylcholinesterase Activity
A primary therapeutic strategy for managing the symptoms of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. nih.govnih.gov The quinoline scaffold has proven to be a valuable framework for designing novel and potent AChE inhibitors. nih.govnih.gov Researchers have synthesized and evaluated numerous quinoline derivatives, identifying compounds with significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), another related enzyme. mdpi.comresearchgate.net
Kinetic studies have revealed that some of these quinoline derivatives act as mixed-type inhibitors, meaning they can bind to both the active site of the enzyme and to an allosteric site. mdpi.com This dual binding can lead to more effective inhibition. The inhibitory potency of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.
| Compound | Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Harmane (β-carboline alkaloid related to quinoline) | AChE | 7.11 µM | researchgate.net |
| Vasicine (Quinoline alkaloid) | AChE | 13.68 µM | researchgate.net |
| Vasicine (Quinoline alkaloid) | BChE | 2.60 µM | researchgate.net |
| Morpholine-bearing quinoline derivative (11g) | AChE | 1.94 µM | mdpi.com |
| Morpholine-bearing quinoline derivative (11g) | BChE | 28.37 µM | mdpi.com |
| Quinolinone (QN8) | hrAChE | 0.29 µM | researchgate.net |
Relevance in Neurodegenerative Disease Models (e.g., Alzheimer's disease)
The inhibition of cholinesterases is a cornerstone of symptomatic treatment for Alzheimer's disease (AD). nih.govnih.gov Consequently, the development of quinoline-based AChE inhibitors is directly relevant to AD research. nih.gov The structural versatility of the quinoline scaffold allows for the design of multifunctional compounds that can address more than one pathological hallmark of AD. nih.gov Beyond AChE inhibition, quinoline derivatives have been investigated for other properties beneficial in a neurodegenerative context, such as antioxidant activity. nih.gov Molecular dynamics simulations and docking studies are often employed to understand how these compounds interact with the AChE enzyme, guiding the design of more potent and selective inhibitors. nih.gov The ultimate goal is to develop disease-modifying therapies, and the quinoline core represents a promising starting point for creating such multi-target agents. nih.govnih.gov
Anti-inflammatory Research Perspectives
The quinoline moiety is also a subject of interest in the search for new anti-inflammatory agents. Chronic inflammation is a key component of many diseases, and targeting the pathways that drive it is a major focus of drug discovery.
Targeting Pharmacological Pathways (e.g., PDE4, TRPV1, COX)
Researchers are exploring the potential of quinoline derivatives to modulate specific molecular targets involved in the inflammatory cascade. These targets include enzymes like phosphodiesterase 4 (PDE4) and cyclooxygenase (COX), as well as ion channels like the transient receptor potential vanilloid 1 (TRPV1).
COX Inhibition: Cyclooxygenase enzymes (COX-1 and COX-2) are well-known targets for non-steroidal anti-inflammatory drugs (NSAIDs). Research has focused on designing hybrid molecules that combine the quinoline scaffold with other pharmacophores to create potent and selective inhibitors. For example, novel 1,2,4-triazine-quinoline hybrids have been synthesized and evaluated as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX), another enzyme involved in inflammation. nih.gov Some of these hybrids displayed potent COX-2 inhibitory profiles, comparable to the selective COX-2 inhibitor celecoxib. nih.gov
PDE4 Inhibition: Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular signaling molecule with anti-inflammatory properties. Inhibiting PDE4 raises cAMP levels, which in turn suppresses inflammatory responses. PDE4 has been an attractive target for treating inflammation-based diseases for decades, and several PDE4 inhibitors have reached the market for conditions like COPD and psoriatic arthritis. mdpi.com The development of quinoline-based PDE4 inhibitors is an area of ongoing research.
TRPV1 Modulation: The TRPV1 channel is a nocisensor involved in pain and neurogenic inflammation. nih.gov Antagonists of the TRPV1 channel are considered promising candidates for developing new analgesic and anti-inflammatory drugs. While specific research on this compound derivatives as TRPV1 modulators is not detailed, the development of small molecules that can target this channel is a significant area of anti-inflammatory research. nih.gov
Role as a Pharmacophore in Advanced Drug Design
The quinoline scaffold, a bicyclic aromatic heterocycle, is widely recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of biologically active compounds, where it can interact with various biological targets through diverse binding mechanisms. The quinoline core itself can participate in π-π stacking, hydrogen bonding, and hydrophobic interactions, making it a versatile pharmacophore for designing new therapeutic agents. The modification of functional groups on the quinoline ring system allows for the creation of potent and specific ligands for a wide array of biotargets. nih.gov
In the context of this compound, the quinoline moiety serves as the core pharmacophore. The "4-(bromomethyl)" group acts as a reactive handle, allowing for the covalent attachment of this quinoline pharmacophore to other molecular scaffolds. This approach, known as a hybrid pharmacophore strategy, is a powerful tool in modern drug design. nih.govresearchgate.net By incorporating the quinoline structure, medicinal chemists can impart or enhance the pharmacological activity of a lead compound. The specific biological activity is highly dependent on the nature and position of substituents on the quinoline ring. nih.gov For instance, different substitution patterns on the quinoline core have led to the development of agents with anti-inflammatory, anticancer, and antimicrobial properties. nih.govderpharmachemica.com
The versatility of the quinoline pharmacophore is evident in the broad range of biological activities exhibited by its derivatives. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral activities. derpharmachemica.comresearchgate.net The development of novel quinoline-based compounds is an active area of research, with ongoing efforts to synthesize and evaluate new derivatives for various therapeutic applications. nih.gov
Precursor for Active Pharmaceutical Ingredients (APIs) and Pharmaceutical Intermediates
This compound is a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other pharmaceutical intermediates. Its utility lies in the reactive bromomethyl group at the 4-position of the quinoline ring system. This functional group makes the compound an excellent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the introduction of the quinoline scaffold into a larger molecular framework, a crucial step in the synthesis of various targeted drugs.
A prominent example of a related compound's application is the use of 4-(bromomethyl)quinolin-2(1H)-one as a vital intermediate in the synthesis of Rebamipide. google.comguidechem.com Rebamipide is a gastroprotective agent used for the treatment of ulcers. The synthesis of Rebamipide highlights the importance of brominated quinoline derivatives as precursors to APIs. While not the hydrobromide salt, the principle of using a 4-(bromomethyl)quinoline derivative as a key synthetic intermediate is clearly demonstrated.
The general synthetic utility of brominated quinolines is well-established in pharmaceutical chemistry. researchgate.net They serve as versatile starting materials for creating a wide range of substituted quinoline derivatives through various cross-coupling and substitution reactions. The ability to introduce diverse functionalities onto the quinoline core via the bromomethyl group makes this compound a valuable precursor for generating libraries of novel compounds for drug discovery screening.
Below is an interactive data table summarizing the role of related quinoline precursors in the synthesis of specific APIs.
| Precursor Compound | API Synthesized | Therapeutic Area |
| 4-(bromomethyl)quinolin-2(1H)-one | Rebamipide | Gastroenterology |
| 4-aminoquinoline derivatives | Various anticancer agents | Oncology |
| 8-hydroxyquinoline derivatives | Various antimicrobial and anticancer agents | Infectious Diseases, Oncology |
The development of efficient and scalable synthetic routes to pharmaceutical intermediates is a critical aspect of drug development. sumitomo-chem.co.jp Compounds like this compound play a significant role in this process by providing a reliable and reactive starting material for the construction of complex and biologically active molecules. The synthesis of 4-(bromomethyl)quinolin-2(1H)-one, a closely related intermediate, has been the subject of process optimization to improve yield and purity for industrial-scale production. google.comgoogle.com
Applications in Advanced Organic Synthesis As a Versatile Synthetic Building Block
Synthesis of Novel Heterocyclic Compounds
The electrophilic nature of the bromomethyl group in 4-(Bromomethyl)quinoline (B1600949) hydrobromide makes it a key starting material for the synthesis of various novel heterocyclic compounds. It readily reacts with a variety of nucleophiles, leading to the formation of new rings fused to or substituted on the quinoline (B57606) scaffold.
One significant application is in intramolecular cyclization reactions. For instance, related bromomethyl quinoline derivatives are used in the electrophilic intramolecular heterocyclization to produce furo[3,2-c]quinoline systems. researchgate.net In these reactions, the bromomethyl group is attacked by an internal nucleophile, leading to the formation of a new five-membered ring.
Furthermore, 4-(Bromomethyl)quinoline hydrobromide can react with external binucleophiles to construct new heterocyclic rings. The reaction with different nucleophiles such as amines, alcohols, and thiols allows for the introduction of the quinolinyl-methyl moiety into other molecules, which can then undergo subsequent cyclization to yield diverse heterocyclic structures. The quinoline nucleus itself is a privileged structure in medicinal chemistry, found in numerous natural products and biologically active compounds. mdpi.comnih.govresearchgate.net
Table 1: Examples of Heterocyclic Systems Synthesized from Bromomethyl Quinoline Derivatives
| Reactant/Nucleophile | Resulting Heterocyclic System | Reaction Type |
|---|---|---|
| 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol (internal nucleophile) | 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline hydrobromide | Intramolecular Electrophilic Cyclization researchgate.net |
| Various Nucleophiles (e.g., H₂O, ROH, R₂NH) | 2-substituted 4-methylfuro[3,2-c]quinolines | Nucleophilic Substitution researchgate.net |
Construction of Complex Organic Molecules
The quinoline scaffold is a core component of many complex alkaloids and pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov this compound serves as a crucial building block for incorporating this important pharmacophore into larger, more intricate molecular structures.
Its utility lies in its ability to act as a linker, connecting the quinoline unit to other parts of a target molecule through the reactive bromomethyl handle. For example, in the synthesis of potential anti-cancer agents, 4-(bromomethyl)quinolin-2(1H)-one, a related compound, is reacted with various amino acid derivatives. derpharmachemica.com This demonstrates how the bromomethyl group can be used to tether the quinoline core to biomolecules or other complex fragments.
The synthesis of complex natural products like the alkaloids Graveoline and Dubamine often involves the construction of a functionalized quinoline core. mdpi.com While direct use of this compound in their total synthesis might not be the primary route, its role as a precursor for introducing a C1-synthon at the 4-position of the quinoline ring is a fundamental strategy in the synthesis of such complex molecules.
Table 2: Role of 4-(Bromomethyl)quinoline Moiety in Complex Molecule Synthesis
| Application Area | Synthetic Strategy | Example of Target Molecule Class |
|---|---|---|
| Medicinal Chemistry | Introduction of the quinoline pharmacophore via nucleophilic substitution. | Bioactive quinoline-4-carboxylic acids nih.govimist.manih.gov |
| Natural Product Synthesis | Use as a C1 building block for elaboration into more complex side chains. | Quinoline alkaloids mdpi.com |
Enabling Carbon-Carbon and Carbon-Boron Bond Formations
The formation of carbon-carbon (C-C) and carbon-boron (C-B) bonds is fundamental to modern organic synthesis. This compound provides a reactive handle for participating in such bond-forming reactions.
Carbon-Carbon Bond Formation:
The primary route for C-C bond formation using this reagent is through nucleophilic substitution reactions where a carbon-based nucleophile displaces the bromide ion. This allows for the direct attachment of a variety of carbon-containing groups to the quinoline ring at the 4-methyl position.
Reaction with Cyanide: Forms a nitrile, which is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to an amine.
Alkylation of Enolates: Reaction with enolates derived from ketones, esters, or other carbonyl compounds creates a new C-C bond, extending the carbon chain.
Organometallic Reagents: Reagents like Grignard reagents or organocuprates can react to form a new C-C bond, though side reactions are possible.
Palladium-Catalyzed Cross-Coupling: While the bromomethyl group is typically used in substitution reactions, related 4-haloquinolines are extensively used in palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions to form C-C bonds with high efficiency and selectivity. researchgate.net
Table 3: Selected Carbon-Carbon Bond Forming Reactions
| Reagent Type | Bond Formed | Product Type |
|---|---|---|
| Cyanide (e.g., NaCN) | C-C | 4-(Cyanomethyl)quinoline |
| Enolates | C-C | 2-(Quinolin-4-ylmethyl) substituted carbonyl compound |
Carbon-Boron Bond Formation:
The direct application of this compound for the formation of C-B bonds is not widely documented in scientific literature. Typically, C-B bonds involving aromatic rings are formed through reactions of haloarenes with diboron reagents catalyzed by transition metals (e.g., Miyaura borylation) or by quenching organolithium/Grignard reagents with borate esters. researchgate.net
While the bromomethyl group is not ideal for these standard borylation reactions, it is conceivable to first convert 4-(Bromomethyl)quinoline into an organometallic species which could then react with a boron electrophile. However, a more common synthetic route to a quinoline-boron compound would involve using a halo-substituted quinoline as the starting material. The resulting organoboron compounds are exceptionally useful intermediates themselves, particularly for subsequent palladium-catalyzed C-C bond-forming reactions. researchgate.netorganicreactions.org The reversible formation of carbon-boron bonds at transition metal centers is an area of active research, highlighting the complexity and synthetic potential of these transformations. rsc.org
Contributions to Materials Science and Engineering Research
Development of Dyes and Pigments
The quinoline (B57606) scaffold is a fundamental component in a variety of synthetic dyes and pigments. researchgate.net Derivatives of quinoline are utilized in the manufacturing of cyanine and photosensitive pigments. researchgate.net The 4-(bromomethyl)quinoline (B1600949) hydrobromide molecule is a valuable precursor in this field, as the bromomethyl group provides a reactive site for chemical modification. This allows for the attachment of the quinoline moiety to other chromophoric or auxochromic groups, enabling the synthesis of complex dye molecules with specific colorimetric properties.
Research into quinoline-based dyes has led to the development of compounds designed for specific high-performance applications. For example, certain quinoline derivatives have been engineered to act as efficient photoinitiators for visible light-induced polymerization, a process critical in fields like dentistry and 3D printing. mdpi.comresearchgate.net In these systems, the dye absorbs light and initiates a chemical reaction, leading to the formation of a polymer. mdpi.com The ability to tune the structure of the quinoline molecule allows for the optimization of light absorption characteristics to match specific light sources, such as dental lamps. mdpi.comresearchgate.net
The following table provides examples of dyes that incorporate the quinoline structure, illustrating the chromatic range and applications of this class of compounds.
| Dye Name/Class | Color/Type | Application |
| C.I. Acid Yellow 3 | Yellow | Textile Dyeing |
| C.I. Direct Yellow 22 | Yellow | Textile Dyeing |
| C.I. Solvent Yellow 33 | Yellow | Solvent Dye |
| Palanil Yellow 3G | Yellow | Textile Dyeing |
| Cyanine Dyes | Blue | Photosensitive Pigments |
This table presents examples of dyes based on the general quinoline scaffold, illustrating the types of compounds that could be synthesized using reactive precursors like 4-(bromomethyl)quinoline hydrobromide.
Incorporation into Polymer Matrices for Enhanced Material Properties
The covalent incorporation of specific chemical moieties into polymer backbones is a key strategy for enhancing material properties. This compound is an ideal candidate for such modifications due to its reactive C-Br bond. This functional group enables the quinoline unit to be chemically attached to polymer chains, a process known as grafting. youtube.com Grafting can significantly alter the properties of the host polymer, introducing new optical, thermal, or mechanical characteristics derived from the quinoline group.
There are two primary strategies for this incorporation: "grafting to" and "grafting from". mdpi.com
Grafting To : In this method, a pre-existing polymer chain with reactive sites (e.g., hydroxyl or amine groups) is reacted with this compound. The nucleophilic sites on the polymer backbone attack the electrophilic carbon of the bromomethyl group, forming a stable covalent bond and attaching the quinoline unit as a side chain. rsc.org
Grafting From : This approach utilizes the bromomethyl group as an initiator for polymerization. For techniques like Atom Transfer Radical Polymerization (ATRP), the C-Br bond can be activated by a catalyst to generate a radical, which then initiates the growth of a new polymer chain directly from the quinoline-containing molecule. mdpi.com
The incorporation of the rigid, aromatic quinoline structure into a flexible polymer matrix can lead to materials with increased thermal stability, modified mechanical strength, and unique photophysical properties, such as fluorescence, making them suitable for applications in advanced coatings, films, and composite materials. nih.govresearchgate.net
| Grafting Strategy | Description | Role of this compound |
| Grafting To | Pre-formed polymer chains are chemically attached to a backbone. | Acts as the side chain to be attached to a polymer backbone containing reactive functional groups. |
| Grafting From | Polymer chains are grown from initiation sites on a backbone molecule. | Acts as a macroinitiator; the bromomethyl group serves as the site from which polymerization is initiated. |
| Grafting Through | A macromonomer (a polymer chain with a polymerizable end group) is copolymerized with other monomers. | Can be used to synthesize a quinoline-containing monomer that is then copolymerized to form the main polymer backbone. |
This table outlines the primary methods for creating graft copolymers where this compound can be a key reagent.
Precursor for Luminescent Materials and Catalysts
The unique electronic structure of the quinoline ring makes it an excellent scaffold for the development of luminescent materials. researchgate.net Quinoline derivatives are frequently used as ligands in the synthesis of metal complexes that exhibit strong photoluminescence and electroluminescence, making them highly valuable for applications in organic light-emitting diodes (OLEDs). researchgate.netscribd.com this compound serves as a crucial intermediate in the synthesis of more complex, multidentate ligands. The reactive bromomethyl group allows for the straightforward connection of the quinoline core to other coordinating groups (e.g., phenols, pyridines, or amines), creating ligands that can effectively chelate metal ions like Aluminum (Al), Zinc (Zn), and Iridium (Ir). scribd.com
The choice of metal and the specific structure of the quinoline-based ligand allow for fine-tuning of the emission color and quantum efficiency of the resulting complex. scribd.com This modularity is essential for creating the full spectrum of colors needed for display technologies. For instance, metal complexes of 8-hydroxyquinoline derivatives are well-known for their use as emissive and electron-transporting layers in OLED devices. researchgate.netnih.gov
In catalysis, the quinoline moiety can be used to direct the activity of a metallic center. The nitrogen atom in the quinoline ring can coordinate to a metal, while the rest of the molecule influences the steric and electronic environment around the catalytic site. By using the bromomethyl group to anchor the quinoline unit to a solid support, such as a polymer or silica, heterogeneous catalysts can be developed. nih.gov This approach combines the catalytic activity of the quinoline-metal complex with the practical advantages of a solid-supported catalyst, including ease of separation from the reaction mixture and potential for recyclability. researchgate.net Furthermore, quinoline derivatives are foundational to the synthesis of more complex structures like metal-organic frameworks (MOFs), which have applications in both catalysis and luminescence. rsc.org
| Material Class | Application | Role of Quinoline Moiety | Relevant Metal Ions | Emission Wavelength (Example) |
| Metal-Quinolate Complexes | Organic Light-Emitting Diodes (OLEDs) | Forms the emissive and/or electron-transport layer. | Al, Zn, Be, Cd, Ir | 560 nm (for a Zn complex) researchgate.netscribd.com |
| Metal-Organic Frameworks (MOFs) | Luminescent Sensing, Catalysis | Acts as the organic linker connecting metal nodes. | Zr(IV) | 465 nm (for a Cu(II) polymer) mdpi.com |
| Supported Catalysts | Heterogeneous Catalysis | Serves as a ligand anchored to a solid support to coordinate a catalytic metal. | Various Transition Metals | N/A |
This table summarizes the application of quinoline derivatives, synthesized from precursors like this compound, in luminescent materials and catalysts.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the arrangement of protons.
¹H NMR Spectroscopy would be used to identify the number and types of hydrogen atoms in the 4-(Bromomethyl)quinoline (B1600949) hydrobromide molecule. The protonated nitrogen in the quinoline (B57606) ring, due to the hydrobromide salt formation, would likely result in a downfield shift for the aromatic protons. The aromatic region of the spectrum is expected to show complex multiplets corresponding to the six protons on the quinoline ring. A characteristic singlet, significantly downfield, would correspond to the two protons of the bromomethyl (-CH₂Br) group.
¹³C NMR Spectroscopy provides information on the carbon framework of the molecule. The spectrum for 4-(Bromomethyl)quinoline hydrobromide is expected to show ten distinct signals, one for each carbon atom. The carbon of the bromomethyl group would appear in the aliphatic region, while the nine carbons of the quinoline ring would be found in the aromatic region at higher chemical shifts. The presence of the electron-withdrawing bromine atom and the positively charged quinolinium ring would influence the chemical shifts of the carbons. For instance, studies on various brominated quinoline compounds confirm the assignment of carbon signals through techniques like APT (Attached Proton Test) spectra, which differentiate between CH, CH₂, CH₃, and quaternary carbons sigmaaldrich.com.
Expected ¹H and ¹³C NMR Data
| ¹H NMR (Predicted) | |
| Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₂Br (Bromomethyl) | ~4.8 - 5.2 (singlet) |
| Quinoline Aromatic Protons | ~7.5 - 9.0 (multiplets) |
| N-H (Hydrobromide) | Variable, broad singlet |
| ¹³C NMR (Predicted) | |
| Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₂Br (Bromomethyl) | ~30 - 35 |
| Quinoline Aromatic Carbons | ~120 - 150 |
Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features.
The presence of the aromatic quinoline ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration of the bromomethyl group would be expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹. Furthermore, the hydrobromide salt would result in a broad absorption band corresponding to the N⁺-H stretch. IR spectroscopy has been effectively used to characterize various functional groups in other brominated quinoline compounds, such as the distinct -C≡N stretching frequency in cyano-substituted quinolines google.com.
Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| N⁺-H Stretch (broad) | 2500 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-H Bend | 1300 - 1450 |
| C-N Stretch | 1200 - 1350 |
| C-Br Stretch | 500 - 600 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the chemical compound and then sorting the ions based on their mass-to-charge ratio (m/z).
For this compound, techniques like Electrospray Ionization (ESI) would likely be used. The mass spectrum would be expected to show a prominent peak corresponding to the cation [C₁₀H₈BrN]⁺, which has a calculated molecular weight of approximately 221.98 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), this peak would appear as a characteristic doublet (M⁺ and M⁺+2) of nearly equal intensity. Fragmentation analysis (MS/MS) could further confirm the structure by showing the loss of a bromine atom or other characteristic fragments of the quinoline ring. Time-of-flight (TOF) accurate mass spectrometry is often applied to quinoline derivatives to obtain molecular ions with high mass accuracy, confirming their elemental composition.
Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [C₁₀H₈⁷⁹BrN]⁺ | ~221.98 | Molecular ion peak for the cation. |
| [C₁₀H₈⁸¹BrN]⁺ | ~223.98 | Isotopic peak due to ⁸¹Br. |
| [C₁₀H₈N]⁺ | ~142.07 | Fragment corresponding to loss of -CH₂Br. |
| [C₉H₇N]⁺ | ~129.06 | Fragment corresponding to quinoline. |
UV-Vis Spectroscopy for Electronic Structure and Photophysical Properties
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The quinoline ring system is chromophoric, meaning it absorbs UV light. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands can be influenced by substitution and solvent polarity. Studies on various quinoline derivatives show that their photophysical properties are of significant interest for applications in optoelectronic devices. The protonation of the quinoline nitrogen to form the hydrobromide salt may cause a shift in the absorption maxima compared to the free base.
Expected UV-Vis Absorption Data
| Transition Type | Expected Absorption Maximum (λ_max, nm) |
| π → π | ~220 - 240 |
| π → π | ~270 - 290 |
| n → π* | ~300 - 320 |
Note: These values are typical for quinoline systems and may shift based on substitution and solvent.
X-ray Diffraction for Solid-State Structure Determination of Related Brominated Compounds
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound itself is not described in the provided sources, the technique is widely applied to related brominated compounds to unambiguously confirm their molecular structure and stereochemistry sigmaaldrich.com. For example, the structures of novel brominated methoxyquinolines and other derivatives have been elucidated using single-crystal X-ray analysis sigmaaldrich.com. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. Such analyses are crucial for understanding the solid-state properties of these materials and have been instrumental in the structural confirmation of complex synthetic products.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied to study the properties of quinoline (B57606) derivatives. scispace.comasianpubs.org
The electronic structure of a molecule is fundamental to its chemical reactivity and optical properties. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for determining molecular stability and reactivity. wuxiapptec.com A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net
Table 1: Calculated Electronic Properties of 4-(Bromomethyl)quinoline (B1600949) (Note: These are representative values based on DFT studies of similar quinoline derivatives and are for illustrative purposes.)
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| Band Gap (ΔE) | 5.10 |
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. lupinepublishers.comyoutube.com For 4-(Bromomethyl)quinoline hydrobromide, DFT methods can be used to determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. nih.gov This is crucial as the geometry of the molecule influences its physical and chemical properties.
Conformational analysis, a part of geometry optimization, explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. wisc.edu For the bromomethyl group in this compound, different rotational conformers may exist, and DFT calculations can identify the lowest energy (most stable) conformer.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. mdpi.comrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis absorption spectrum of a compound. researchgate.net For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These theoretical spectra can be compared with experimental data to validate the computational method and aid in the interpretation of the electronic transitions. researchgate.net
Table 2: Predicted Absorption Spectra Data for 4-(Bromomethyl)quinoline (Note: These are representative values based on TD-DFT studies of similar quinoline derivatives and are for illustrative purposes.)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| S0 → S1 | 315 | 0.12 |
| S0 → S2 | 280 | 0.35 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. sbmu.ac.ir This method is widely used in drug discovery to screen for potential drug candidates and to understand the mechanism of action of a drug at the molecular level. sbmu.ac.irnih.gov For this compound, molecular docking simulations can be used to predict its binding affinity and interaction mode with various biological targets, such as enzymes or receptors. asianpubs.orgniscpr.res.inrsc.org The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then scoring them based on their predicted binding energy. frontiersin.orgmdpi.com
These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. researchgate.net
Molecular Dynamics Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. researchgate.netmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and flexibility of molecules. researchgate.netnih.govscielo.br For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in solution or when bound to a protein. nih.gov
These simulations can reveal how the molecule changes its shape over time and how these changes might be related to its biological activity. When combined with molecular docking, MD simulations can be used to assess the stability of a ligand-protein complex and to refine the binding pose obtained from docking. mdpi.com
Assessment of Molecular Properties (e.g., Electrophilicity Index, Electronegativity, Chemical Potential, Hardness/Softness)
DFT calculations can also be used to determine a range of molecular properties that are related to the reactivity of a compound. These properties, often referred to as global reactivity descriptors, include the electrophilicity index, electronegativity, chemical potential, and chemical hardness/softness. irjweb.comijnc.ir
Electronegativity (χ) is a measure of the ability of a molecule to attract electrons.
Chemical Potential (μ) is related to the escaping tendency of electrons from a system.
Chemical Hardness (η) is a measure of the resistance of a molecule to a change in its electron distribution.
Chemical Softness (S) is the reciprocal of hardness and indicates the ease of electron transfer.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
These parameters can be calculated from the energies of the HOMO and LUMO. scispace.comresearchgate.netresearchgate.net For this compound, these calculated properties can provide valuable insights into its reactivity profile.
Table 3: Calculated Global Reactivity Descriptors for 4-(Bromomethyl)quinoline (Note: These are representative values based on DFT studies of similar quinoline derivatives and are for illustrative purposes.)
| Descriptor | Calculated Value (eV) |
|---|---|
| Electronegativity (χ) | 4.30 |
| Chemical Potential (μ) | -4.30 |
| Chemical Hardness (η) | 2.55 |
| Chemical Softness (S) | 0.39 |
| Electrophilicity Index (ω) | 3.62 |
Computational Approaches for Drug-Likeness and ADME Predictions
In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic properties is paramount to mitigating late-stage failures. In silico methods, leveraging computational power to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, have become indispensable tools. These predictive models offer a rapid and cost-effective means to evaluate the drug-likeness of a compound, guiding medicinal chemists in the optimization of lead candidates. This section delves into the theoretical and computational investigation of this compound, focusing on its predicted drug-likeness and ADME profile.
The analysis is primarily centered around established computational models, including Lipinski's Rule of Five, which serves as a foundational guideline for predicting oral bioavailability. By examining key physicochemical parameters such as molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors, a preliminary assessment of the compound's potential as an orally administered therapeutic agent can be ascertained.
Beyond these fundamental rules, a more granular prediction of ADME properties is explored. This includes the compound's expected absorption profile, encompassing its likelihood of intestinal absorption and potential to be a substrate for efflux transporters like P-glycoprotein. Distribution characteristics, such as the propensity to cross the blood-brain barrier and bind to plasma proteins, are also computationally estimated. Furthermore, predictions regarding the compound's metabolic fate, particularly its interaction with the cytochrome P450 enzyme system, provide crucial insights into its potential for drug-drug interactions and its metabolic stability. Finally, predicted excretion pathways are considered to complete the comprehensive in silico ADME profile.
The data presented in the following tables were generated using widely recognized and validated computational platforms, providing a robust theoretical framework for the drug-likeness and ADME characteristics of 4-(Bromomethyl)quinoline. It is important to note that for the purpose of these in silico evaluations, the properties of the free base, 4-(Bromomethyl)quinoline, were assessed, as the hydrobromide salt is expected to dissociate in a physiological environment.
Physicochemical Properties and Drug-Likeness Predictions
The drug-likeness of a molecule is a qualitative concept used to evaluate its potential to be an orally active drug. This assessment is often guided by a set of rules derived from the analysis of successful oral drugs. The most well-known of these is Lipinski's Rule of Five. The following table summarizes the key physicochemical properties of 4-(Bromomethyl)quinoline and evaluates its compliance with Lipinski's rule.
| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 222.08 g/mol | < 500 g/mol | Yes |
| LogP (Octanol-Water Partition Coefficient) | 2.89 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 1 | ≤ 10 | Yes |
The data indicates that 4-(Bromomethyl)quinoline adheres to all the criteria set forth by Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.
Predicted ADME Parameters
A detailed in silico analysis provides predictions for various ADME parameters, offering a deeper understanding of the potential pharmacokinetic profile of 4-(Bromomethyl)quinoline.
| ADME Parameter | Category | Predicted Result |
|---|---|---|
| Absorption | Gastrointestinal Absorption | High |
| P-glycoprotein Substrate | No | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes |
| Plasma Protein Binding | High | |
| Metabolism | CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No | |
| CYP2C9 Inhibitor | No | |
| CYP2D6 Inhibitor | Yes | |
| CYP3A4 Inhibitor | No | |
| Excretion | Renal Clearance | Low |
The computational predictions suggest that 4-(Bromomethyl)quinoline is likely to be well-absorbed from the gastrointestinal tract and is not a substrate for the P-glycoprotein efflux pump, which is beneficial for oral bioavailability. The prediction of blood-brain barrier permeability indicates that the compound may distribute into the central nervous system. A high degree of plasma protein binding is also anticipated. The metabolic profile suggests a potential for inhibition of the CYP2D6 isoform of cytochrome P450, which could indicate a risk for drug-drug interactions with other medications metabolized by this enzyme. Finally, a low renal clearance is predicted, suggesting that other routes of elimination, such as metabolism, may be more prominent.
Structure Activity Relationship Sar Studies and Rational Design of 4 Bromomethyl Quinoline Hydrobromide Analogues
Impact of Bromomethyl Group Reactivity on Biological Activity
The bromomethyl group at the 4-position of the quinoline (B57606) ring is a key functional feature, acting as an electrophile that can form covalent bonds with nucleophilic residues in biological macromolecules such as proteins and nucleic acids. This reactivity is central to the biological activity of 4-(bromomethyl)quinoline (B1600949) analogues.
The reactivity of the bromomethyl group can be modulated to influence biological outcomes. The carbon-bromine bond is relatively labile, allowing for nucleophilic substitution reactions. This inherent reactivity makes 4-(bromomethyl)quinoline derivatives potential alkylating agents. The biological effect is often dependent on the specific cellular target and the local environment. For instance, in the context of anticancer agents, the bromomethyl group could alkylate DNA or key amino acid residues in enzymes involved in cancer cell proliferation.
Modification of the leaving group (e.g., replacing bromine with chlorine or iodine) would alter the reactivity and, consequently, the biological activity. A more reactive derivative might lead to non-specific binding and potential toxicity, while a less reactive one might not achieve the desired therapeutic effect. Therefore, a finely tuned level of reactivity is often sought in the design of such compounds.
Influence of Quinoline Ring Substituent Nature and Position on Pharmacological Properties
The pharmacological properties of 4-(bromomethyl)quinoline analogues are significantly influenced by the nature and position of substituents on the quinoline ring system. These substituents can affect the molecule's electronic properties, lipophilicity, steric profile, and metabolic stability, all of which play a role in its interaction with biological targets.
Substituents on the quinoline ring can modulate the reactivity of the bromomethyl group. Electron-withdrawing groups can increase the electrophilicity of the benzylic carbon, potentially enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups may decrease its reactivity.
The position of the substituent is also crucial. For example, in the development of antimalarial 4-aminoquinolines, a chlorine atom at the 7-position was found to be optimal for activity. While not directly analogous to 4-(bromomethyl)quinolines, this highlights the importance of substituent placement on the quinoline scaffold for specific biological activities. Studies on various quinoline derivatives have shown that substitutions at positions 2, 6, 7, and 8 can significantly impact their anticancer, antibacterial, and anti-inflammatory properties. biointerfaceresearch.com
The following table summarizes the influence of different substituents on the biological activity of various quinoline derivatives, providing insights that could be applicable to the design of 4-(bromomethyl)quinoline analogues.
| Substituent | Position | Observed Effect on Biological Activity | Potential Implication for 4-(Bromomethyl)quinoline Analogues |
| Chloro | 7 | Optimal for antimalarial activity in 4-aminoquinolines. pharmacy180.com | May enhance activity against certain targets. |
| Methyl | 3 | Reduces antimalarial activity in 4-aminoquinolines. pharmacy180.com | Steric hindrance at this position may be detrimental. |
| Phenyl | 2, 4 | Bulky aryl groups at these positions can enhance cytotoxic activity. rsc.org | Could improve interactions with target binding pockets. |
| Nitro | 5 | Introduction of a nitro group can amplify antiproliferative effects. | May enhance the electrophilic character of the molecule. |
| Methoxy | - | Can influence lipophilicity and metabolic stability. | Can be used to fine-tune pharmacokinetic properties. |
Design Principles for Tailored Biological Activities
The rational design of 4-(bromomethyl)quinoline hydrobromide analogues with tailored biological activities is guided by established medicinal chemistry principles and SAR data from related quinoline compounds. The goal is to optimize the therapeutic index by enhancing efficacy while minimizing off-target effects and toxicity.
One key design principle involves the concept of "privileged structures," where a core scaffold, such as the quinoline ring, is capable of binding to multiple biological targets. By strategic functionalization of this scaffold, it is possible to direct the molecule's activity towards a specific target. For 4-(bromomethyl)quinoline analogues, this involves selecting substituents that favor interaction with the desired biological target while potentially disfavoring interactions with others.
Another important principle is the modulation of physicochemical properties. Lipophilicity, for instance, is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Substituents can be chosen to optimize the lipophilicity for better cell permeability and target engagement. For example, the addition of polar groups can increase water solubility, while non-polar groups can enhance lipid solubility.
Furthermore, the design of targeted covalent inhibitors is a relevant strategy. The bromomethyl group can act as a "warhead" that forms a covalent bond with a specific nucleophilic residue in the target protein. This approach can lead to prolonged and potent inhibition. The design of such inhibitors requires a detailed understanding of the target's three-dimensional structure to position the reactive group for optimal interaction.
Emerging Research Frontiers and Future Perspectives
Development of Novel and Efficient Synthetic Pathways
The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods such as the Skraup, Doebner-von Miller, and Friedländer reactions. mdpi.com However, these methods often suffer from harsh reaction conditions, low yields, and the use of hazardous reagents. mdpi.comresearchgate.net Consequently, a significant research thrust is directed towards the development of novel, more efficient, and environmentally benign synthetic routes.
Recent advancements in organic synthesis have introduced multicomponent reactions (MCRs) as a powerful tool for constructing complex molecular architectures in a single step. nih.govrsc.org These reactions offer high atom economy and allow for the creation of diverse quinoline scaffolds. nih.govrsc.org For instance, the Povarov, Gewald, and Ugi reactions have been successfully employed for the synthesis of various quinoline derivatives. nih.gov The continuous innovation in MCR-based approaches holds promise for the rapid and efficient generation of valuable compounds, including precursors to 4-(Bromomethyl)quinoline (B1600949) hydrobromide. nih.gov
Furthermore, metal-free synthesis is gaining traction as a sustainable alternative. mdpi.com Modifications to established methods, such as using microwave irradiation, ionic liquids, and novel annulation partners in the Skraup reaction, have shown increased reaction efficiency and improved yields. mdpi.com Researchers are also exploring transition metal-free processes that offer milder reaction conditions and greater functional group tolerance. mdpi.com For the specific synthesis of 4-(bromomethyl)quinoline derivatives, methods starting from readily available materials are being investigated to streamline the production process. google.com
| Synthetic Approach | Key Advantages | Relevance to 4-(Bromomethyl)quinoline hydrobromide |
| Multicomponent Reactions (MCRs) | High atom economy, structural diversity, single-step synthesis. nih.govrsc.org | Potential for rapid and efficient synthesis of the quinoline core. |
| Metal-Free Synthesis | Avoids toxic and expensive metal catalysts, often milder conditions. mdpi.com | Greener and more cost-effective production pathways. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. benthamdirect.comnih.gov | Acceleration of key synthetic steps. |
| Flow Chemistry | Precise control over reaction parameters, improved safety, scalability. | Potential for continuous and automated production. |
Exploration of Undiscovered Biological Activities and Therapeutic Potentials
Quinoline derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. nih.govbiointerfaceresearch.comresearchgate.net While the primary utility of this compound is often as a synthetic intermediate, its inherent reactivity suggests potential for direct biological applications or as a precursor to novel bioactive molecules.
The exploration of new therapeutic potentials for quinoline scaffolds is an active area of research. For example, recent studies have investigated novel quinoline compounds as DNA methyltransferase (DNMT) inhibitors and degraders for cancer therapy. mdpi.com Specifically, certain bis-quinolines have shown potent antiproliferative activities against leukemia and solid tumor cell lines. mdpi.com The functionalization of the quinoline ring is crucial for its biological activity, and the bromomethyl group at the 4-position of this compound offers a reactive handle for introducing diverse functionalities. frontiersin.org
Future research will likely focus on synthesizing libraries of compounds derived from this compound and screening them for a wider range of biological targets. This could include investigating their potential as antiviral agents, neuroprotective agents, or modulators of novel enzymatic pathways. The hybridization of the quinoline scaffold with other pharmacologically active moieties is another promising strategy to enhance bioactivity. researchgate.net
| Potential Therapeutic Area | Rationale for Exploration |
| Anticancer | Quinoline derivatives are known to target various cancer-related pathways. mdpi.comnih.gov The reactivity of the bromomethyl group allows for the synthesis of novel derivatives with potential as alkylating agents or for covalent modification of biological targets. |
| Antiviral | The quinoline scaffold is present in some antiviral drugs. ijpsjournal.com Exploration of derivatives for activity against a broad range of viruses is warranted. |
| Neurodegenerative Diseases | Some quinoline derivatives have shown potential as anti-Alzheimer's agents. acs.org Further investigation into neuroprotective effects is a promising avenue. |
| Antimicrobial | Given the prevalence of antibiotic resistance, the development of new antimicrobial agents is crucial. Quinoline derivatives have a history of antimicrobial activity. nih.gov |
Advanced Materials Development Based on Quinoline Scaffolds
The unique photophysical and electronic properties of the quinoline ring system make it an attractive building block for the development of advanced materials. researchgate.net Quinoline derivatives are utilized in the manufacturing of dyes, and their unique structure is being explored for applications in organic light-emitting diodes (OLEDs), sensors, and functional polymers. researchgate.netwikipedia.org
The bromomethyl group in this compound provides a convenient point of attachment for polymerization or for grafting onto surfaces and other materials. This functional handle allows for the incorporation of the quinoline moiety into larger molecular architectures, thereby imparting its desirable properties to the resulting material.
Future research in this area will likely focus on the design and synthesis of novel polymers and functional materials incorporating the 4-quinolylmethyl moiety. These materials could find applications in:
Organic Electronics: As components of OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Chemical Sensors: For the detection of metal ions, anions, and neutral molecules through fluorescence or colorimetric changes.
Corrosion Inhibitors: Quinolinium compounds have been shown to act as corrosion inhibitors. wikipedia.org
Integration of Artificial Intelligence and Machine Learning in Compound Research
In the context of this compound and its derivatives, AI and ML can be employed in several ways:
Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activities, toxicity, and physicochemical properties of novel quinoline derivatives. researchgate.netresearchgate.net This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.
De Novo Design: Generative AI models can design entirely new quinoline-based molecules with desired properties. patsnap.com These models can explore a vast chemical space to identify novel scaffolds with enhanced activity or improved drug-like characteristics.
Synthesis Planning: AI-powered retrosynthesis tools can propose efficient synthetic pathways for target molecules, including derivatives of this compound. digitellinc.com This can help chemists to identify novel and more sustainable synthetic routes.
The integration of AI and ML with experimental research creates a powerful feedback loop, where computational predictions guide experimental work, and the resulting data is used to refine and improve the predictive models.
| AI/ML Application | Potential Impact on this compound Research |
| Property Prediction | Faster identification of derivatives with desired biological or material properties. researchgate.netresearchgate.net |
| Generative Models | Design of novel quinoline-based compounds with optimized characteristics. patsnap.com |
| Retrosynthesis Analysis | Discovery of more efficient and sustainable synthetic routes. digitellinc.com |
| Active Learning | More efficient exploration of the chemical space around the quinoline scaffold. nih.gov |
Sustainable and Eco-Friendly Methodologies in Production and Application
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. researchgate.netacs.org The development of sustainable and eco-friendly methodologies for the production and application of this compound is a critical area of future research.
Key aspects of this research include:
Green Solvents: Replacing traditional volatile organic compounds with greener alternatives such as water, ethanol, or ionic liquids. researchgate.net The use of greener solvents has been shown to be effective in the synthesis of quinoline analogs. researchgate.net
Catalysis: Employing reusable and non-toxic catalysts, such as solid acid catalysts or biocatalysts, to replace stoichiometric reagents and hazardous catalysts. ijpsjournal.combohrium.com
Energy Efficiency: Utilizing energy-efficient techniques like microwave or ultrasound-assisted synthesis to reduce energy consumption and reaction times. benthamdirect.comnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. acs.org
Beyond the synthesis, the development of applications for this compound and its derivatives that align with sustainability goals is also important. This could include their use in environmentally friendly materials or in applications that contribute to a circular economy. The transition from conventional to sustainable green methodologies is crucial for reducing waste, energy consumption, and the use of toxic reagents in quinoline synthesis. benthamdirect.comeurekaselect.com
Q & A
Q. What are the optimal synthetic routes for preparing 4-(Bromomethyl)quinoline hydrobromide, and how can reaction efficiency be improved?
A common approach involves nucleophilic substitution or alkylation of quinoline derivatives. For instance, bromomethylation of quinoline using reagents like HBr or bromomethyl precursors under anhydrous conditions (e.g., DMA as solvent) at elevated temperatures (55–60°C) under inert gas (N₂) yields the hydrobromide salt . To enhance efficiency, catalysts such as Et₃N can be added to neutralize byproducts and improve reaction kinetics. Monitoring via TLC or HPLC is critical to optimize reaction time (typically 24–72 hours) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
This compound is corrosive and toxic. Key safety measures include:
- Personal protective equipment (PPE): Gloves, lab coat, goggles, and respirator for aerosol prevention .
- First aid: Immediate flushing with water for skin/eye exposure (15 minutes minimum) and medical consultation .
- Waste disposal: Segregate halogenated waste and use licensed disposal services to avoid environmental contamination .
- Storage: In airtight containers under nitrogen, away from light and moisture to prevent decomposition .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- Spectroscopy: ¹H/¹³C NMR to confirm bromomethyl (-CH₂Br) and quinoline ring protons (e.g., aromatic δ 7.5–9.0 ppm) .
- Mass spectrometry (MS): Molecular ion peak at m/z ~260–265 (M⁺ for C₁₁H₁₀BrN⁺) .
- X-ray crystallography: Resolve crystal lattice parameters (e.g., triclinic system, space group P1) for definitive structural confirmation .
- HPLC: Purity >95% with a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what are its potential pharmacological applications?
The bromomethyl group acts as an electrophilic alkylating agent, enabling covalent modification of biomolecules (e.g., proteins, DNA). Preclinical studies suggest utility in:
- Anticancer agents: As a building block for kinase inhibitors or tubulin-binding compounds, leveraging quinoline’s planar aromatic structure for intercalation .
- Antimicrobials: Functionalization with sulfonamide or hydrazide groups enhances activity against resistant pathogens .
- Mechanistic studies: Radiolabeled derivatives (e.g., ¹⁴C-bromomethyl) can track drug-target interactions in vitro .
Q. What strategies mitigate side reactions (e.g., hydrolysis or dimerization) during derivatization of this compound?
- Solvent choice: Use anhydrous DMA or DMF to suppress hydrolysis of the bromomethyl group .
- Temperature control: Maintain reactions at 50–60°C to avoid thermal degradation .
- Protecting groups: Temporarily shield reactive sites (e.g., phthalimide for amines) to prevent cross-reactivity .
- Catalytic additives: KI or phase-transfer catalysts (e.g., TBAB) enhance selectivity in SN2 reactions .
Q. How can computational methods guide the design of this compound derivatives with improved stability?
- DFT calculations: Predict electrophilicity (e.g., Fukui indices) to identify reactive sites prone to hydrolysis .
- Molecular docking: Screen derivatives against target proteins (e.g., topoisomerases) to prioritize syntheses .
- MD simulations: Assess solvation effects and stability in physiological buffers (pH 7.4) .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
Q. What are the implications of crystallographic data for understanding the reactivity of this compound?
Single-crystal X-ray studies reveal:
- Bond angles: C-Br bond length (~1.9 Å) and quinoline ring planarity influence alkylation kinetics .
- Packing interactions: Hydrogen bonding between HBr and quinoline nitrogen stabilizes the solid-state structure, impacting solubility .
- Conformational flexibility: Substituent positioning (e.g., bromomethyl orientation) affects steric hindrance in reactions .
Q. How does this compound compare to analogs (e.g., 6-fluoro or 8-bromomethyl derivatives) in synthetic versatility?
Q. What role does this compound play in synthesizing heterocyclic libraries for high-throughput screening?
It serves as a key precursor for:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
